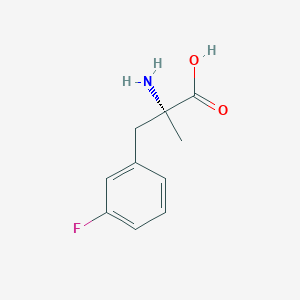
alpha-Methyl-D-3-fluorophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-D-3-fluorophenylalanine is a synthetic amino acid derivative of phenylalanine, an essential amino acid involved in protein synthesis and neurotransmitter production. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications.
Mécanisme D'action
Target of Action
Alpha-Methyl-D-3-Fluorophenylalanine is a fluorinated phenylalanine derivative . Fluorinated phenylalanines have been found to play an important role as potential enzyme inhibitors . They interact with various enzymes in the body, modulating their activity and influencing biochemical pathways .
Mode of Action
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This modulation can influence the interaction of the compound with its targets, leading to changes in their activity .
Biochemical Pathways
Fluorinated phenylalanines, including this compound, can influence various biochemical pathways. They have been found to affect protein folding, protein-protein interactions, and ribosomal translation . These changes can have downstream effects on various cellular processes .
Pharmacokinetics
The introduction of fluorine into phenylalanine is known to improve the biophysical and chemical properties of bioactives . This could potentially enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, improving its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential role as an enzyme inhibitor . By modulating enzyme activity, it could influence a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Analyse Biochimique
Biochemical Properties
Alpha-Methyl-D-3-fluorophenylalanine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and ribosomal translation . The incorporation of this compound into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This compound also acts as a potential enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The incorporation of this compound into proteins can alter their stability and activity, impacting cellular processes such as protein folding and protein-protein interactions . Additionally, this compound has been studied for its potential therapeutic effects on tumor cells, where it may affect cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can modulate the activity of enzymes by acting as an inhibitor, thereby affecting metabolic pathways and cellular processes . The incorporation of this compound into proteins can also influence their conformation and stability, leading to changes in their biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its degradation can occur under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where this compound can impact protein stability and activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the impact of this compound on cellular processes and metabolic pathways changes significantly with varying dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells . The incorporation of this compound into proteins can also impact their stability and activity, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across biological barriers, such as the blood-brain barrier, via the L-type amino acid transporter 1 (LAT1) . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within cells . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-D-3-fluorophenylalanine typically involves the fluorination of D-phenylalanine followed by methylation. The reaction conditions include the use of fluorinating agents such as Selectfluor and methylating agents like iodomethane under controlled temperature and pressure.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale fluorination and methylation reactions, often carried out in specialized reactors to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Methyl-D-3-fluorophenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reactions are typically performed under specific conditions of temperature, pressure, and solvent to achieve the desired products.
Major Products Formed: The major products formed from these reactions include this compound derivatives, which can be further modified for various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha-Methyl-D-3-fluorophenylalanine is used as a building block for the synthesis of complex molecules and as a probe in mechanistic studies.
Biology: In biological research, this compound is used to study protein interactions and enzyme activities. Its fluorinated structure allows for the incorporation into peptides and proteins, enabling the investigation of their structure and function.
Medicine: this compound has potential therapeutic applications, including the development of new drugs for neurological disorders and cancer treatment. Its ability to modulate neurotransmitter activity makes it a candidate for treating conditions such as depression and anxiety.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceutical intermediates. Its unique properties make it valuable in the synthesis of various compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to alpha-Methyl-D-3-fluorophenylalanine include other fluorinated amino acids such as alpha-Methyl-D-3-fluorotyrosine and alpha-Methyl-D-3-fluorotryptophan.
Uniqueness: this compound is unique due to its specific fluorination pattern and methylation, which confer distinct chemical and biological properties compared to other similar compounds. Its ability to modulate neurotransmitter activity and its potential therapeutic applications set it apart from other fluorinated amino acids.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGACCJFXQSCQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
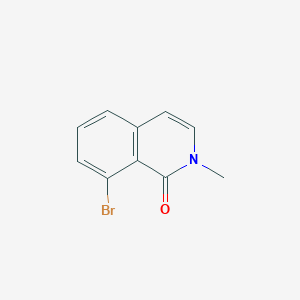
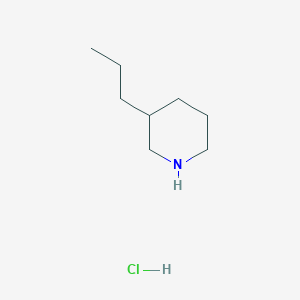

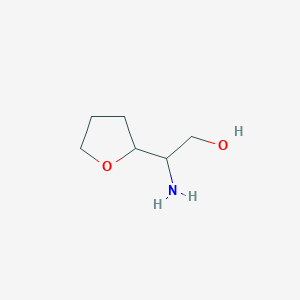

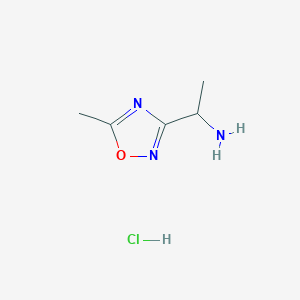



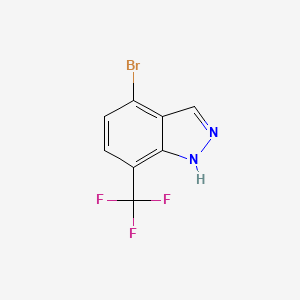

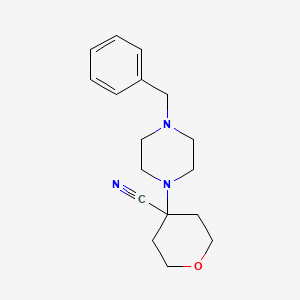
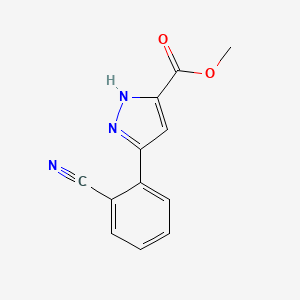
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
